

Application Notes and Protocols for ATTO 565 Antibody Conjugation

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Compound of Interest

Compound Name: ATTO 565

Cat. No.: B12378661

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Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family, recognized for its exceptional brightness, photostability, and high fluorescence quantum yield. [1][2] These characteristics make it an ideal candidate for labeling antibodies for a wide range of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and immunoassays. [3] The **ATTO 565** NHS ester facilitates the covalent attachment of the dye to primary amines on the antibody, primarily the ϵ -amino groups of lysine residues, forming a stable amide bond. [1] This protocol provides a detailed methodology for the successful conjugation of **ATTO 565** to antibodies.

Principle of the Reaction

The conjugation chemistry relies on the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the **ATTO 565** dye and primary amine groups ($-NH_2$) present on the antibody. [1] This acylation reaction is most efficient in an alkaline environment, with an optimal pH range of 8.0 to 9.0, where the amine groups are deprotonated and thus more nucleophilic. [2][3][4][5] The result is a stable amide linkage, covalently coupling the fluorescent dye to the antibody.

Data Presentation: Quantitative Parameters for ATTO 565 Antibody Conjugation

For optimal and reproducible results, careful consideration of key quantitative parameters is essential. The following table summarizes the recommended ranges for the critical steps in the **ATTO 565** antibody conjugation protocol.

Parameter	Recommended Value/Range	Notes
Antibody		
Concentration	> 2 mg/mL	Higher concentrations generally lead to better labeling efficiency. [3]
Purity	Purified IgG	The antibody should be free of amine-containing buffers (e.g., Tris) and stabilizers like BSA. [4]
Reaction Buffer		
Composition	0.1 M Sodium Bicarbonate or Phosphate Buffer	Ensure the buffer is free of primary amines. [6]
pH	8.0 - 9.0 (Optimal: 8.3)	Critical for the efficient reaction between the NHS ester and primary amines. [2] [3] [4] [5]
ATTO 565 NHS Ester		
Stock Solution	1-10 mg/mL in anhydrous DMSO or DMF	Must be prepared fresh immediately before use to avoid hydrolysis. [1] [3]
Molar Excess (Dye:Antibody)	2:1 to 20:1	The optimal ratio is antibody-dependent and may require empirical determination. [1] [3] [4] [5] [6]
Reaction Conditions		
Incubation Time	30 - 60 minutes	Longer incubation times (e.g., overnight) generally do not have a negative effect. [3] [4] [6]
Incubation Temperature	Room Temperature (20-25°C)	Protect the reaction mixture from light during incubation. [1] [4]

Purification

Method	Gel Filtration (e.g., Sephadex G-25) or Dialysis	To remove unconjugated, hydrolyzed dye. [1] [7]
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Experimental Protocol

This protocol outlines the steps for conjugating **ATTO 565** NHS ester to an antibody.

Antibody Preparation

- Ensure the antibody is in an amine-free buffer, such as phosphate-buffered saline (PBS). If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
- Adjust the antibody concentration to > 2 mg/mL.[\[3\]](#)
- Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH to the optimal range for conjugation.

ATTO 565 NHS Ester Stock Solution Preparation

- Immediately before starting the conjugation reaction, prepare a stock solution of **ATTO 565** NHS ester.
- Dissolve the required amount of **ATTO 565** NHS ester in anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[\[1\]](#)[\[3\]](#)

Conjugation Reaction

- Calculate the required volume of the **ATTO 565** NHS ester stock solution to achieve the desired molar excess of dye to antibody. A starting point of a 10:1 molar ratio is often recommended.[\[6\]](#)
- Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[3]
[6]

Purification of the Conjugated Antibody

- Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume sufficient to separate the conjugated antibody from the free dye.[1][7]
- Equilibrate the column with PBS or another suitable storage buffer.
- Apply the reaction mixture to the top of the column.
- Elute the column with PBS. The first colored band to elute is the **ATTO 565**-conjugated antibody. The free dye will elute as a second, slower-moving band.
- Collect the fractions containing the conjugated antibody.
- Alternatively, the conjugated antibody can be purified by extensive dialysis against a suitable buffer.

Determination of Degree of Labeling (DOL)

- Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for **ATTO 565**).[6]
- The DOL can be calculated using the following formula:

$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{max}} \times \text{CF}_{280})) \times \epsilon_{\text{dye}}]$$

Where:

- A_{max} is the absorbance at 564 nm.
- A_{280} is the absorbance at 280 nm.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 $\text{M}^{-1}\text{cm}^{-1}$ for IgG).
- ϵ_{dye} is the molar extinction coefficient of **ATTO 565** at 564 nm (120,000 $\text{M}^{-1}\text{cm}^{-1}$).

- CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.12 for **ATTO 565**).

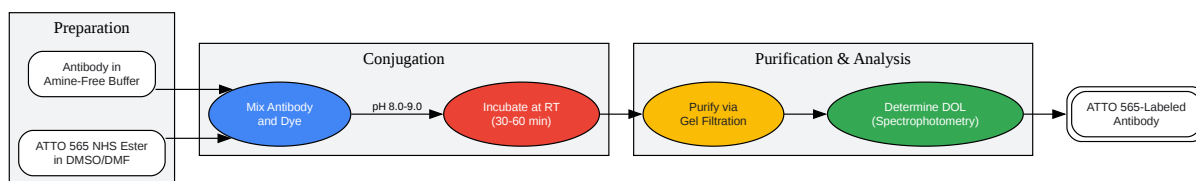
Storage of the Conjugate

Store the purified **ATTO 565**-conjugated antibody at 4°C, protected from light. For long-term storage, it can be stored at -20°C, potentially with the addition of a cryoprotectant like glycerol.

[4]

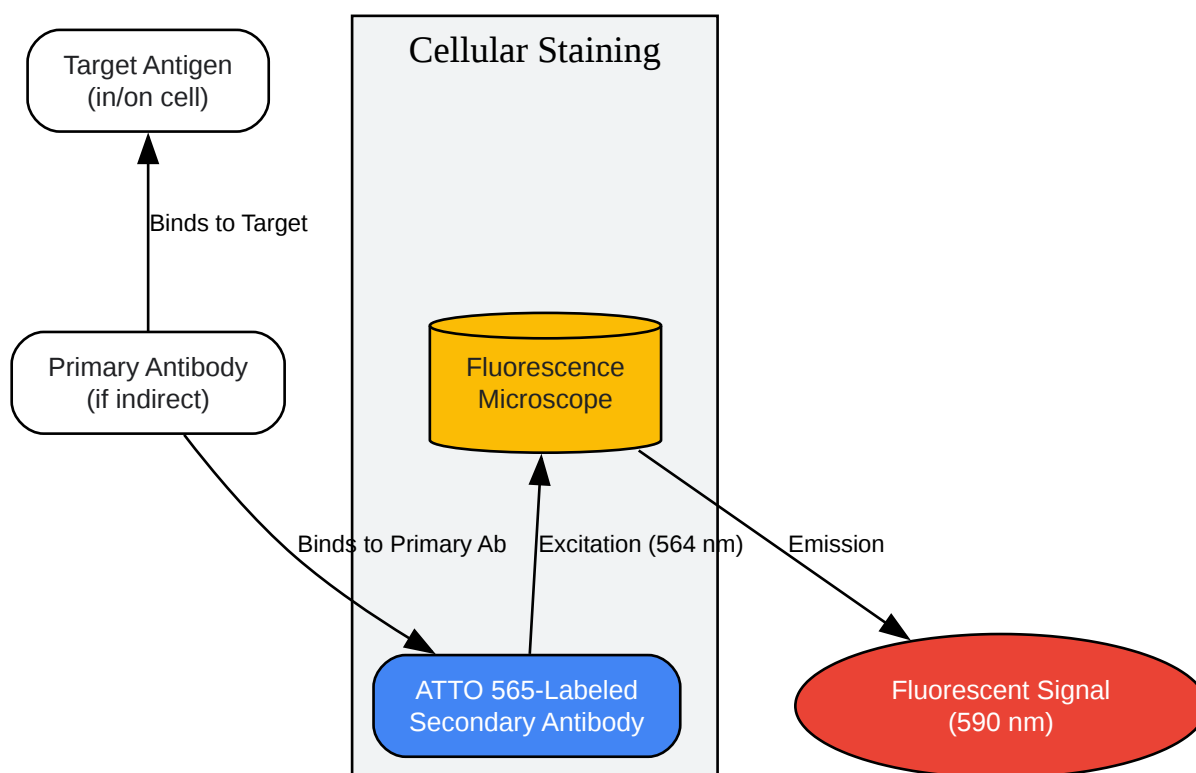
Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for **ATTO 565** antibody conjugation and a simplified representation of how the resulting conjugate can be used in immunofluorescence to detect a target antigen.



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Caption: Experimental workflow for the conjugation of **ATTO 565** NHS ester to an antibody.



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Caption: Simplified workflow for indirect immunofluorescence using an **ATTO 565**-labeled secondary antibody.

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